2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-amine
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Overview
Description
2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C14H19NO It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 5-methylbenzofuran with 2,2-dimethylpropan-1-amine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), hydroxyl groups (OH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine
- 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one
Uniqueness
2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-(5-methyl-1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C14H19NO/c1-9-5-6-11-10(7-9)8-12(16-11)13(15)14(2,3)4/h5-8,13H,15H2,1-4H3 |
InChI Key |
MVLJUBABUUDBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(C(C)(C)C)N |
Origin of Product |
United States |
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